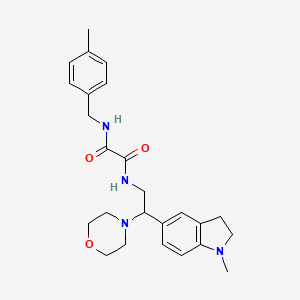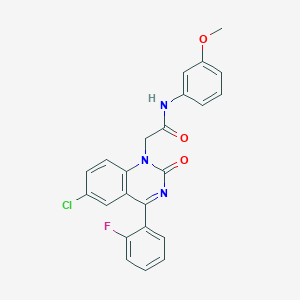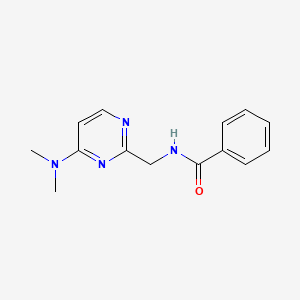
N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various conditions such as arthritis, gout, and menstrual cramps. Diflunisal belongs to the salicylate family of drugs and is structurally similar to aspirin. The chemical formula of Diflunisal is C13H8F2N2O2S.
作用机制
Diflunisal works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. By blocking the production of these inflammatory mediators, Diflunisal reduces pain and inflammation. Diflunisal also has antioxidant properties and can scavenge free radicals that contribute to tissue damage and inflammation.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of arthritis, gout, and other inflammatory conditions. Diflunisal has also been shown to reduce fever and to have analgesic effects in humans. Diflunisal has been shown to have a longer half-life and duration of action compared to other N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides, which may make it a more effective treatment option for certain conditions.
实验室实验的优点和局限性
Diflunisal has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. Diflunisal has also been shown to have a wide range of biological effects, which makes it useful for studying various disease processes. However, Diflunisal also has limitations. It can cause gastrointestinal side effects such as ulcers and bleeding, which may limit its use in certain experiments. Diflunisal can also interact with other drugs and may have contraindications in certain patient populations.
未来方向
There are several future directions for research on Diflunisal. One area of research is the development of new formulations of Diflunisal that can improve its bioavailability and reduce its side effects. Another area of research is the exploration of Diflunisal's potential as a treatment for other conditions such as Alzheimer's disease, cancer, and cardiovascular disease. Diflunisal has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. Diflunisal has also been shown to have anticancer properties and to inhibit the growth of cancer cells. Finally, Diflunisal has been shown to have cardioprotective effects and to reduce the risk of cardiovascular events in certain patient populations. Further research is needed to fully understand the potential of Diflunisal in these areas.
合成方法
The synthesis of Diflunisal involves the reaction of 2,4-difluoroaniline with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
Diflunisal has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Diflunisal is a selective inhibitor of COX-2, which is involved in the inflammatory response, while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. Diflunisal has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species (ROS) that contribute to inflammation and tissue damage.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c1-10-15(23-17(20-10)11-5-3-2-4-6-11)16(22)21-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQRWZQPXWGTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)





![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)
![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)
![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)


